

Spectroscopic Profile of 4-Benzyl-1(2H)-phthalazinone: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyl-1(2H)-phthalazinone

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzyl-1(2H)-phthalazinone**, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Benzyl-1(2H)-phthalazinone**, providing a quick reference for its structural characterization.

Table 1: ^1H NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (a closely related derivative)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
4.13	t	8.4	1H	OH
4.31	s	-	2H	CH ₂ Ph
5.69	d	8.4	2H	CH ₂ OH
7.30	m	-	5H	Ph-H
7.71	m	-	3H	Phthalazinyl-H
8.45	m	-	1H	Phthalazinyl-H

Note: Data is for the 2-hydroxymethyl derivative as a close analogue. The signal at 4.13 ppm is exchangeable with D₂O.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data of 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one

Chemical Shift (δ , ppm)	Assignment
37.3	CH ₂
60.1	CH ₂ OH
125.7	C ₄ -Ar
128	C ₅
128.3	C ₈
128.8	C ₃ -Ar, C ₅ -Ar
129.1	C ₂ -Ar, C ₆ -Ar
130.2	C _{5a}
130.3	C _{8a}
131.2	C ₇
132.3	C ₆
137.2	C ₁ -Ar
155.1	C ₄
160.1	CO

Note: Data is for the 2-hydroxymethyl derivative.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
~3200-3000	N-H Stretching (in the parent compound)
~3100-3000	Aromatic C-H Stretching
~2950-2850	Aliphatic C-H Stretching
~1650	C=O (Amide) Stretching
~1600, ~1490, ~1450	Aromatic C=C Stretching

Note: This is a generalized interpretation. The IR spectrum for a derivative shows a strong carbonyl absorption at 1640 cm^{-1} and an O-H stretch at 3334 cm^{-1} due to the hydroxymethyl group.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data of a Derivative

m/z	Interpretation
266 (M^+)	Molecular ion of 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one
235	$[\text{M} - \text{CH}_2\text{OH}]^+$

Note: This data corresponds to the 2-hydroxymethyl derivative.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy

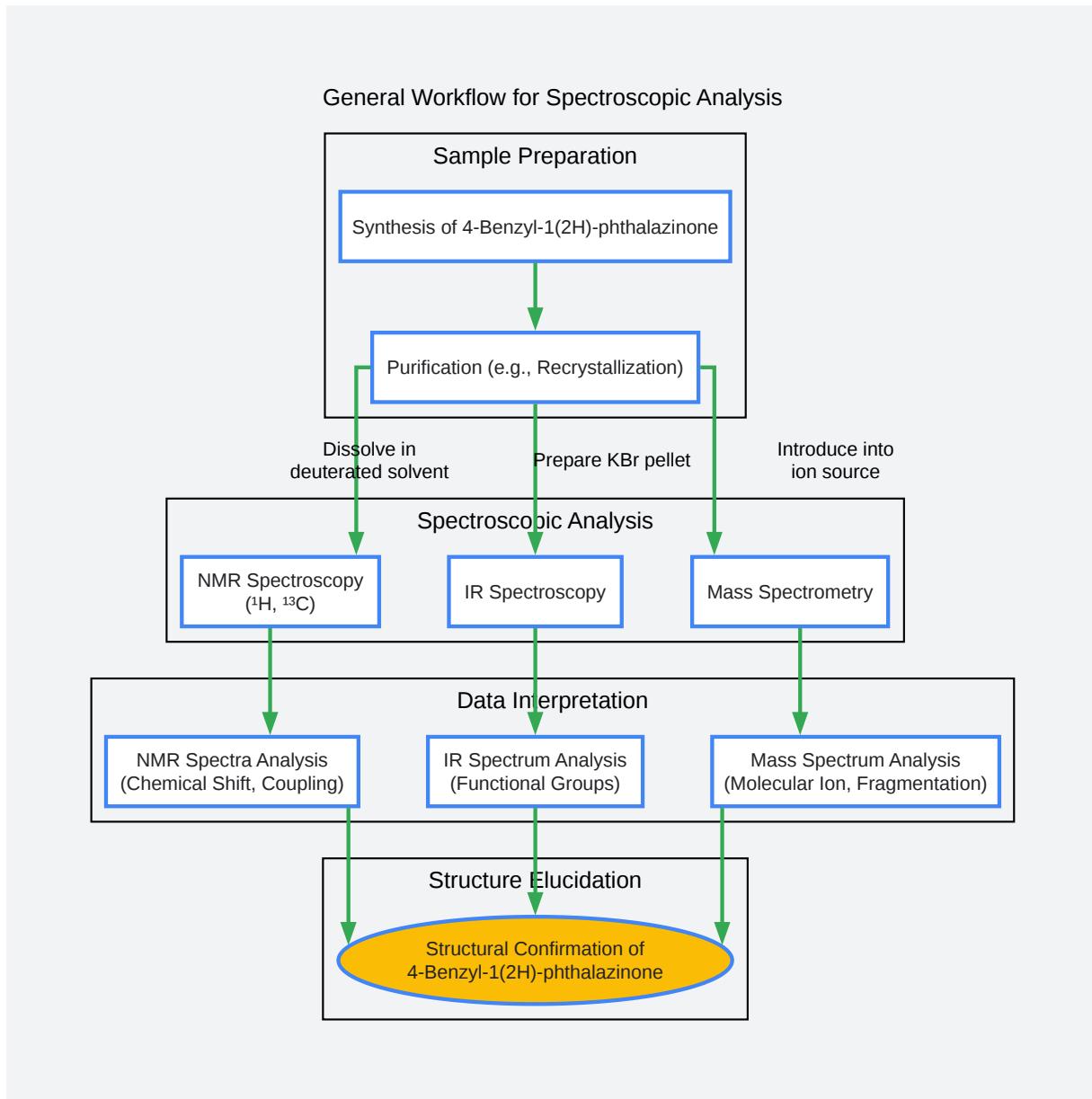
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$, and the positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, where it is ionized by a beam of electrons. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected. The spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzyl-1(2H)-phthalazinone**.

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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